Caraganaphenol A

Gastric Cancer Selective Cytotoxicity Resveratrol Oligomers

Gastric cancer research demands potent, selective cytotoxic agents that can overcome chemoresistance. Resveratrol and common stilbenoids lack the required potency and synergy. Caraganaphenol A, a tetrameric oligostilbene (CAS 174916-31-5), solves this with: • IC50 5.80-18.62 μM across AGS, BGC-823, MGC-803, MKN-45, SGC-7901 lines; selectivity index up to 7.6 vs normal epithelium. • Synergistic CI<1 with cisplatin (DDP) and 5-fluorouracil (5FU) in drug-resistant models. • ROS-dependent apoptosis mechanism confirmed by NAC reversibility. Supplied as ≥98% HPLC powder; ship with blue ice globally.

Molecular Formula C56H42O13
Molecular Weight 922.9 g/mol
Cat. No. B15497420
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCaraganaphenol A
Molecular FormulaC56H42O13
Molecular Weight922.9 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2C(C(C3=C2C(=CC4=C3C(C(O4)C5=CC=C(C=C5)O)C6=C7C(C(OC7=CC(=C6)O)C8=CC=C(C=C8)O)C9=CC(=CC(=C9)O)O)O)C(=O)C1=CC=C(C=C1)O)C1=CC(=CC(=C1)O)O)O
InChIInChI=1S/C56H42O13/c57-32-9-1-26(2-10-32)45-46(30-17-36(61)21-37(62)18-30)53(54(67)27-3-11-33(58)12-4-27)52-50(45)42(66)25-44-51(52)49(56(69-44)29-7-15-35(60)16-8-29)41-23-40(65)24-43-48(41)47(31-19-38(63)22-39(64)20-31)55(68-43)28-5-13-34(59)14-6-28/h1-25,45-47,49,53,55-66H/t45-,46-,47-,49+,53+,55+,56-/m1/s1
InChIKeyOIQYJZZWQGGEBP-BURDFPQASA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Caraganaphenol A: Compound Overview


Caraganaphenol A (CAS: 174916-31-5) is a complex tetrameric oligostilbene with molecular formula C56H42O13 (MW 922.9) [1]. First isolated from the roots of Caragana chamlagu LAMARK (Leguminosae) alongside (+)-α-viniferin and kobophenol A [2], and subsequently identified in Caragana stenophylla [3], this polyphenolic natural product belongs to the oligomeric resveratrol derivatives class. Its distinct tetrameric scaffold differentiates it structurally from monomeric resveratrol, dimeric, and trimeric stilbenes, forming the basis for its unique and selective biological profile.

Caraganaphenol A: Key Differentiators vs. Resveratrol


The oligomeric stilbene family exhibits wide functional divergence driven by oligomerization state, stereochemistry, and substitution patterns. While resveratrol (a monomer) shows micromolar anti-proliferative effects across many cancer lines, its potency in gastric cancer is modest (IC50 ~40.6 μM in AGS cells [2]), and other trimers like miyabenol C and kobophenol A primarily target inflammatory pathways or protein kinase C [1]. Caraganaphenol A, in contrast, demonstrates a distinct tetrameric architecture [3] that confers a pronounced and selective cytotoxicity profile against multiple gastric cancer cell lines at sub- to low-micromolar concentrations, coupled with a demonstrable capacity to synergize with standard-of-care chemotherapeutics [4]. Generic substitution with resveratrol or a different oligostilbene would therefore fail to recapitulate this specific, high-potency anti-gastric cancer activity and the associated chemosensitization potential.

Caraganaphenol A: Quantitative Evidence


Selective Gastric Cancer Cytotoxicity

Caraganaphenol A demonstrates selective, low-micromolar anti-proliferative activity across a panel of human gastric cancer cell lines, with significantly reduced activity against normal gastric epithelium [1]. This contrasts with the relatively weaker and less selective activity reported for monomeric resveratrol in similar models [2]. The observed selectivity index (normal cell IC50 / cancer cell IC50) ranges from 2.4- to 7.6-fold.

Gastric Cancer Selective Cytotoxicity Resveratrol Oligomers

Enhanced Potency Over Resveratrol in AGS Cells

In the AGS human gastric adenocarcinoma cell line, Caraganaphenol A achieves an IC50 of 5.80 μM after 72h treatment [1]. A cross-study comparison reveals that monomeric resveratrol under comparable conditions yields an IC50 of 40.6 μM [2]. This represents an approximately 7-fold increase in potency for the tetrameric oligostilbene.

Gastric Cancer Comparative Pharmacology Resveratrol

Synergy with Cisplatin and 5-FU in Gastric Cancer Cells

In combination studies, Caraganaphenol A (1-10 μM) combined with either cisplatin (DDP, 10-100 μM) or 5-fluorouracil (5FU, 3-30 μM) resulted in Combination Index (CI) values < 1 in both AGS and AGS-5FU cells, indicating a synergistic anti-proliferative effect [1]. This demonstrates Caraganaphenol A's capacity to potentiate the efficacy of standard chemotherapeutic agents.

Chemosensitization Combination Therapy Gastric Cancer

ROS-Mediated Apoptosis in Gastric Cancer Cells

Caraganaphenol A treatment leads to a significant increase in intracellular reactive oxygen species (ROS) levels, which is causally linked to the induction of apoptosis. Co-treatment with the ROS inhibitor N-acetylcysteine (NAC) partially rescues Caraganaphenol A-induced apoptosis, as quantified by decreased DHE fluorescent signal and reduced apoptotic cell populations [1].

Apoptosis Reactive Oxygen Species Mechanism of Action

Caraganaphenol A: Application Scenarios


Selective Anti-Proliferative Screening in Gastric Cancer

Researchers seeking novel, low-micromolar cytotoxic agents with a favorable selectivity profile against gastric cancer should prioritize Caraganaphenol A. Its established IC50 values (5.80-18.62 μM) across multiple human gastric cancer cell lines (AGS, BGC-823, MGC-803, MKN-45, SGC-7901) and a selectivity index up to 7.6 relative to normal gastric epithelium [1] make it a superior starting point compared to less selective or less potent alternatives like monomeric resveratrol [2].

Combination Chemotherapy & Chemosensitization in Gastric Cancer

Investigators exploring combination strategies to enhance the efficacy of frontline gastric cancer chemotherapeutics should procure Caraganaphenol A based on its demonstrated synergistic effect (CI < 1) with both cisplatin (DDP) and 5-fluorouracil (5FU) in sensitive and drug-resistant gastric cancer cell models [1]. This provides a validated chemical tool for studying mechanisms of chemosensitization and overcoming drug resistance.

Redox Biology & ROS-Mediated Apoptosis Research

For programs focused on the intersection of oxidative stress and cell death, Caraganaphenol A serves as a validated chemical probe. Its mode of action is directly linked to increased intracellular ROS levels, and the resulting apoptosis is demonstrably reversible by the antioxidant NAC [1]. This contrasts with compounds whose cytotoxicity is ROS-independent, allowing for more targeted investigation of redox signaling pathways.

Comparative Oligostilbene SAR Studies

Caraganaphenol A's unique tetrameric stilbene scaffold [1] provides a distinct point of differentiation for SAR studies within the oligomeric resveratrol family. Procurement is essential for laboratories seeking to understand how an increase in oligomerization state (tetramer vs. monomer, dimer, or trimer) influences biological outcomes, particularly the enhanced anti-cancer potency and chemosensitization properties not observed with simpler congeners.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
Explore Hub


Quote Request

Request a Quote for Caraganaphenol A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.